Carbethoxymethyl triphenylphosphonium chloride
Description
Carbethoxymethyl triphenylphosphonium chloride is a quaternary phosphonium salt widely used in organic synthesis, particularly in Wittig reactions. It is structurally characterized by a carbethoxymethyl group (-CH₂CO₂Et) attached to a triphenylphosphonium core with a chloride counterion. This compound serves as a precursor to stabilized ylides, enabling the formation of α,β-unsaturated esters via olefination of aldehydes or ketones . The chloride variant is inferred to share similar reactivity but differs in solubility and counterion behavior.
Properties
Molecular Formula |
C22H23ClO2P+ |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1; |
InChI Key |
DJGHVEPNEJKZBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(Ethoxycarbonylmethyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with ethyl chloroacetate . The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the phosphonium salt . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
In an industrial setting, the production of (Ethoxycarbonylmethyl)triphenylphosphonium chloride involves similar synthetic routes but on a larger scale . The reaction conditions are optimized to ensure high yield and purity of the product . The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
(Ethoxycarbonylmethyl)triphenylphosphonium chloride primarily undergoes substitution reactions, particularly in the formation of phosphonium ylides . These ylides are key intermediates in Wittig reactions, which are used to convert carbonyl compounds into alkenes .
Common Reagents and Conditions
The common reagents used in reactions involving (Ethoxycarbonylmethyl)triphenylphosphonium chloride include bases such as sodium hydride, potassium carbonate, and strong nucleophiles . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from reactions involving (Ethoxycarbonylmethyl)triphenylphosphonium chloride are phosphonium ylides and alkenes . These products are essential intermediates in the synthesis of various organic compounds .
Scientific Research Applications
(Ethoxycarbonylmethyl)triphenylphosphonium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (Ethoxycarbonylmethyl)triphenylphosphonium chloride involves the formation of phosphonium ylides . These ylides act as nucleophiles in Wittig reactions, attacking carbonyl compounds to form alkenes . The molecular targets and pathways involved include the carbonyl group of aldehydes and ketones .
Comparison with Similar Compounds
Comparison with Similar Triphenylphosphonium Salts
Structural and Physical Properties
The table below compares carbethoxymethyl triphenylphosphonium chloride with structurally related phosphonium salts:
*Calculated by substituting Br (79.9 g/mol) with Cl (35.45 g/mol) in the bromide analogue.
Key Observations:
- Substituent Effects : The carbethoxymethyl group (-CH₂CO₂Et) introduces electron-withdrawing ester functionality, stabilizing the ylide and favoring reactions with electrophilic aldehydes to form α,β-unsaturated esters . In contrast, allyl and methoxymethyl substituents produce less stabilized ylides, leading to more reactive intermediates suitable for forming simple alkenes .
- Counterion Influence : Bromide salts (e.g., carbethoxymethyl triphenylphosphonium bromide) may exhibit lower solubility in polar solvents compared to chloride analogues, impacting reaction rates and purification steps .
- Thermal Stability : Allyl triphenylphosphonium chloride demonstrates higher thermal stability (m.p. 227–229°C) compared to the carbethoxymethyl bromide variant, which decomposes at 158°C .
Carbethoxymethyl Derivatives:
- Wittig Reaction : The chloride and bromide salts generate ylides that react with aldehydes to yield α,β-unsaturated esters. For example, describes the synthesis of alkenyl derivatives using (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride, achieving 56% yield for a target amide .
- Ylide Stability: The ester group stabilizes the ylide via conjugation, allowing reactions under milder conditions compared to non-stabilized ylides (e.g., allyl or methoxymethyl variants) .
Methoxymethyl and Allyl Analogues:
- Methoxymethyl : Used in nucleophilic alkylation of aldehydes, as shown in , where (methoxymethyl)triphenylphosphonium chloride reacted with an aldehyde in THF/ether to form a methoxymethyl-substituted product .
- Allyl : Produces terminal alkenes, with applications in pharmaceutical intermediates. highlights its use in high-yielding olefination reactions .
Functionalized Derivatives:
- 4-Carboxybutyl : This substituent enables the synthesis of carboxylate-containing alkenes, useful in bioconjugation and polymer chemistry .
- Heterocyclic Substituents : Pyridinylmethyl derivatives (e.g., ) exhibit unique reactivity in coordination chemistry due to the nitrogen atom’s Lewis basicity .
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